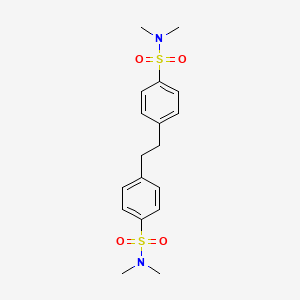
4,4'-(Ethane-1,2-diyl)bis(N,N-dimethylbenzene-1-sulfonamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] is a chemical compound with the molecular formula C18H24N2O4S2 It is a derivative of benzenesulfonamide and is characterized by the presence of two benzenesulfonamide groups connected by an ethanediyl bridge, with each benzenesulfonamide group further substituted with N,N-dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] typically involves the reaction of benzenesulfonamide derivatives with appropriate reagents to introduce the ethanediyl bridge and N,N-dimethyl substitutions. One common method involves the reaction of benzenesulfonamide with ethylene glycol in the presence of a strong acid catalyst, followed by methylation using dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzenesulfonamide derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition, particularly carbonic anhydrase inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] involves its interaction with molecular targets such as enzymes. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of cellular pH regulation and induction of apoptosis . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and affecting downstream pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonamide, N,N’-(dithiodi-2,1-ethanediyl)bis[4-methyl-]: This compound has a similar structure but with a dithiodiethylene bridge instead of an ethanediyl bridge.
Benzenamine, 4,4’-(1,2-ethanediyl)bis-: This compound has an ethanediyl bridge but lacks the sulfonamide groups.
Uniqueness
Benzenesulfonamide, 4,4-(1,2-ethanediyl)bis[n,n-dimethyl-] is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
13952-56-2 |
|---|---|
Molekularformel |
C18H24N2O4S2 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-[2-[4-(dimethylsulfamoyl)phenyl]ethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-19(2)25(21,22)17-11-7-15(8-12-17)5-6-16-9-13-18(14-10-16)26(23,24)20(3)4/h7-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
PWYAKAUWOKAXFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)CCC2=CC=C(C=C2)S(=O)(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminomethyl)phenyl]-2-(3-chlorophenoxy)acetamide](/img/structure/B14003291.png)
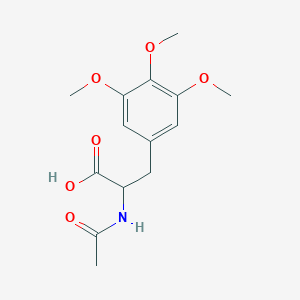
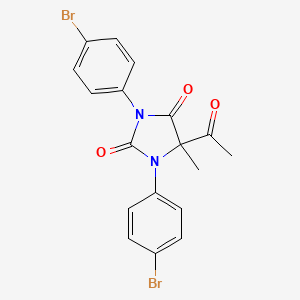
![2-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-amine](/img/structure/B14003298.png)
![2-[Bis(2-chloroethyl)aminomethyl]-4-[(6-chloro-2-phenylacridin-9-yl)amino]phenol;hydrochloride](/img/structure/B14003301.png)

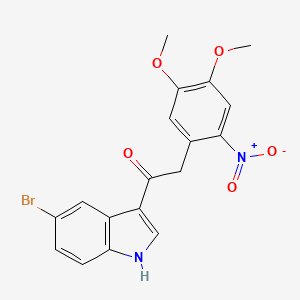

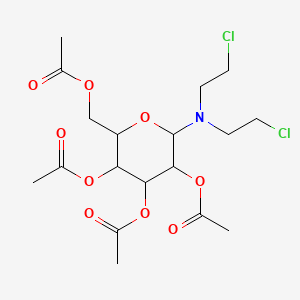
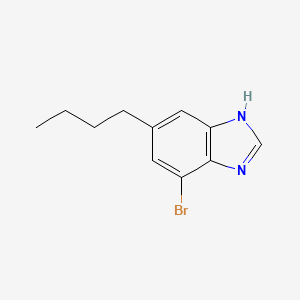
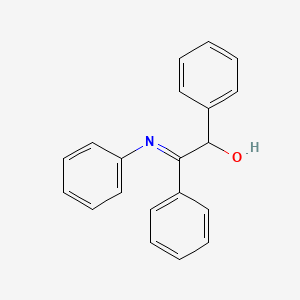
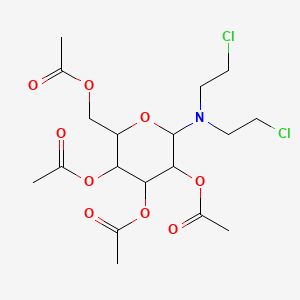
![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

